molecular formula C19H41N5 B048311 Guanidine 1,5-diazabicyclo(5.3.0)decane CAS No. 115839-49-1

Guanidine 1,5-diazabicyclo(5.3.0)decane

Cat. No.: B048311
CAS No.: 115839-49-1
M. Wt: 225.33 g/mol
InChI Key: DUWSMSCXCQTTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine 1,5-diazabicyclo(530)decane is a bicyclic compound that features a guanidine functional group This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine 1,5-diazabicyclo(5.3.0)decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Guanidine 1,5-diazabicyclo(5.3.0)decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Guanidine 1,5-diazabicyclo(5.3.0)decane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of guanidine 1,5-diazabicyclo(5.3.0)decane involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. Additionally, its bicyclic structure allows for specific binding to target sites, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Guanidine 1,5,7-triazabicyclo(4.4.0)dec-5-ene: Another bicyclic guanidine compound with similar structural features.

    Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine: A related bicyclic compound with different nitrogen positioning.

Uniqueness

Guanidine 1,5-diazabicyclo(530)decane is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMLAFGBEFFCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCCN2C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921823
Record name N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115839-49-1
Record name Guanidine 1,5-diazabicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115839491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine 1,5-diazabicyclo(5.3.0)decane
Reactant of Route 2
Reactant of Route 2
Guanidine 1,5-diazabicyclo(5.3.0)decane
Reactant of Route 3
Guanidine 1,5-diazabicyclo(5.3.0)decane
Reactant of Route 4
Guanidine 1,5-diazabicyclo(5.3.0)decane
Reactant of Route 5
Guanidine 1,5-diazabicyclo(5.3.0)decane
Reactant of Route 6
Guanidine 1,5-diazabicyclo(5.3.0)decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.